molecular formula C16H24N4O2 B2959082 (1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034440-52-1

(1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2959082
CAS No.: 2034440-52-1
M. Wt: 304.394
InChI Key: SNFWVMFIPDNKIV-UHFFFAOYSA-N
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Description

(1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetically designed chemical compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a methanone core linking a 1-methylpiperidin-3-yl group and a 3-(pyrazin-2-yloxy)piperidine moiety, a architecture often associated with bioactive molecules. Compounds featuring piperidine and pyrazine heterocycles are frequently investigated for their potential to interact with central nervous system targets . The presence of the pyrazine ring, in particular, is a common feature in inhibitors of enzymes like phosphodiesterases (PDEs) . The structural complexity of this molecule, containing two nitrogen-based heterocycles, suggests it may serve as a valuable scaffold for probing biological mechanisms or as a key intermediate in the synthesis of more complex potential therapeutics . Its defined structure makes it an excellent candidate for structure-activity relationship (SAR) studies in fields such as neuroscience and oncology. Researchers can utilize this compound to explore its physicochemical properties and biochemical activity in vitro. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(1-methylpiperidin-3-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O2/c1-19-8-2-4-13(11-19)16(21)20-9-3-5-14(12-20)22-15-10-17-6-7-18-15/h6-7,10,13-14H,2-5,8-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFWVMFIPDNKIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)N2CCCC(C2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine core. One common approach is the reaction of piperidine with appropriate halides under nucleophilic substitution conditions. The subsequent introduction of the pyrazin-2-yloxy group can be achieved through nucleophilic aromatic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions helps to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The piperidine ring can be oxidized to form corresponding N-oxides.

  • Reduction: : Reduction reactions can be employed to modify the functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles like alkyl halides or alcohols, along with suitable bases, are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the piperidine ring, such as N-oxides, reduced forms, and substituted piperidines.

Scientific Research Applications

(1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone: has several applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.

  • Medicine: : It may be explored for its therapeutic properties, including its potential use as an active pharmaceutical ingredient.

  • Industry: : Its unique properties make it suitable for use in materials science and industrial catalysis.

Mechanism of Action

The mechanism by which (1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the application and the specific molecular targets involved.

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of the pyrazin-2-yloxy group on the piperidine ring (3- vs. 4-) significantly impacts steric and electronic interactions. For example, 4-substituted analogs (e.g., compound in ) may exhibit different binding affinities compared to 3-substituted derivatives like the target compound.
  • In contrast, polar groups like sulfonamides () or dimethylamino () balance solubility.
  • Synthetic Yields: Piperidine-containing methanones in show moderate yields (24–41%), influenced by substituent bulkiness. The target compound’s synthesis may face challenges due to steric hindrance from the 1-methyl group.

Biological Activity

The compound (1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone , commonly referred to as compound X , is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of compound X, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

Compound X is characterized by its unique piperidine framework, which includes a pyrazine moiety. Its chemical structure can be represented as follows:

C12H22N2O\text{C}_{12}\text{H}_{22}\text{N}_{2}\text{O}

Antitumor Activity

Recent studies have indicated that piperidine derivatives, including compound X, exhibit significant antitumor activity. Research has demonstrated that these compounds can inhibit key oncogenic pathways, such as the BRAF(V600E) and EGFR pathways, which are crucial in various cancers. For instance, a study highlighted the effectiveness of related pyrazole derivatives in breast cancer cell lines, showing promising cytotoxic effects when combined with conventional chemotherapy agents like doxorubicin .

Antimicrobial Activity

Compound X and its analogs have also been evaluated for their antimicrobial properties. Pyrazole derivatives have shown notable activity against a range of bacterial strains and fungi. The presence of the pyrazine ring in compound X is believed to enhance its interaction with microbial targets, leading to increased efficacy .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial properties, compound X has been investigated for anti-inflammatory effects. Studies have indicated that piperidine derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .

Structure-Activity Relationship (SAR)

The biological activity of compound X is closely linked to its structural features. Key aspects influencing its pharmacological profile include:

  • Piperidine Ring : Essential for binding to biological targets.
  • Pyrazine Moiety : Enhances lipophilicity and facilitates cellular uptake.
  • Substituents on the Rings : Modifications can lead to variations in potency and selectivity.

Table 1 summarizes several derivatives of compound X along with their biological activities:

Compound NameStructureBiological Activity
Compound AStructureAStructureAAntitumor (MCF-7 cell line)
Compound BStructureBStructureBAntimicrobial (E. coli)
Compound CStructureCStructureCAnti-inflammatory (in vitro)

Case Studies

  • Antitumor Efficacy : A study conducted on the efficacy of compound X analogs against breast cancer cells demonstrated significant cytotoxicity compared to standard treatments. The combination of these compounds with doxorubicin resulted in enhanced apoptotic effects, particularly in resistant cell lines like MDA-MB-231 .
  • Synergistic Effects : Research has shown that certain modifications to the piperidine structure can lead to synergistic effects when combined with existing chemotherapeutic agents. This suggests a potential pathway for developing more effective cancer therapies using compound X derivatives .
  • Clinical Implications : Ongoing clinical trials are evaluating the safety and efficacy of compound X in various cancer types, with preliminary results indicating a favorable profile for further development .

Q & A

Q. What are the optimal synthetic routes for (1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone?

The synthesis of this compound typically involves coupling reactions between substituted piperidine and pyrazine derivatives. A two-step approach is often employed:

  • Step 1 : Functionalization of 3-(pyrazin-2-yloxy)piperidine via nucleophilic substitution or Mitsunobu reaction to introduce reactive groups (e.g., hydroxyl or amine).
  • Step 2 : Amide or ketone bond formation using 1-methylpiperidin-3-yl carbonyl chloride or activated esters under inert conditions (e.g., DMF as solvent, DCC as coupling agent). Reaction progress is monitored via TLC or HPLC .
  • Key Considerations : Purity of intermediates (>95% by LC-MS) and reaction temperature control (0–25°C) are critical to avoid side products like N-oxide derivatives .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Structural Confirmation : Use 1H^1H- and 13C^{13}C-NMR to verify the piperidine and pyrazine ring connectivity. Key signals include downfield shifts for the pyrazin-2-yloxy group (δ 8.2–8.5 ppm) and the methanone carbonyl (δ 170–175 ppm in 13C^{13}C-NMR) .
  • Physicochemical Properties :
    • Solubility : Assess in DMSO (typically >50 mg/mL) and aqueous buffers (pH 2–8) using UV-Vis spectroscopy.
    • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products (e.g., hydrolysis of the methanone group) .

Q. What in vitro assays are recommended for initial bioactivity screening?

  • Target-Based Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to piperidine-based ligands. Use radioligand binding assays (IC50_{50} determination) with HEK-293 cells expressing recombinant receptors .
  • Cell Viability : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis markers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Structural Modifications :
    • Piperidine Ring : Introduce substituents (e.g., methyl, fluorine) at the 1- or 3-position to modulate lipophilicity and target affinity.
    • Pyrazine Moiety : Replace the pyrazin-2-yloxy group with quinoxaline or pyridyloxy analogs to assess impact on receptor selectivity .
  • Methodology : Synthesize analogs via parallel chemistry, then profile using SPR (surface plasmon resonance) for binding kinetics (KD_D, kon_{on}/koff_{off}) and in silico docking (AutoDock Vina) to predict binding poses .

Q. How can contradictory bioactivity data across studies be resolved?

  • Case Example : If one study reports potent activity (IC50_{50} < 1 µM) against a receptor while another shows no activity:
    • Variable Analysis : Compare assay conditions (cell type, incubation time, buffer pH). For instance, HEK-293 vs. CHO cells may express different receptor isoforms.
    • Metabolite Interference : Use LC-MS to identify metabolites generated during incubation (e.g., CYP450-mediated oxidation) that may inhibit or enhance activity .
    • Orthogonal Assays : Validate findings using calcium flux or β-arrestin recruitment assays to confirm target engagement .

Q. What computational strategies are effective for predicting environmental fate or toxicology?

  • Environmental Persistence : Apply EPI Suite to estimate biodegradation half-life (e.g., BIOWIN model) and log KowK_{ow} for bioaccumulation potential.
  • Toxicology Prediction : Use ProTox-II or LAZAR to assess acute toxicity (e.g., LD50_{50}) and organ-specific risks. For example, the piperidine moiety may raise flags for neurotoxicity, requiring in vivo validation .

Q. What safety protocols are critical for handling this compound in the lab?

  • PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dissolution due to potential dust formation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (EPA code D001 for flammability) .
  • Storage : Store at –20°C in airtight containers under nitrogen to prevent oxidation. Monitor for discoloration (indicator of degradation) .

Methodological Tables

Q. Table 1. Key Synthetic Intermediates and Their Purification Methods

IntermediatePurification MethodPurity (%)Reference
3-(Pyrazin-2-yloxy)piperidineColumn chromatography (SiO2_2, EtOAc/hexane)98.5
1-Methylpiperidin-3-yl carbonyl chlorideDistillation (40–50°C, 0.1 mmHg)99.0

Q. Table 2. In Vitro Bioactivity Data Comparison

Assay TypeIC50_{50} (µM)Cell LineReference
Serotonin Receptor Binding0.8 ± 0.2HEK-293
Cell Viability (MTT)>50 (No toxicity)MCF-7

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